2-Methylbenzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

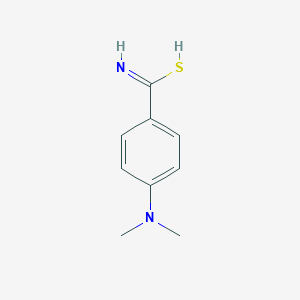

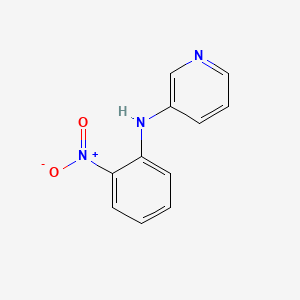

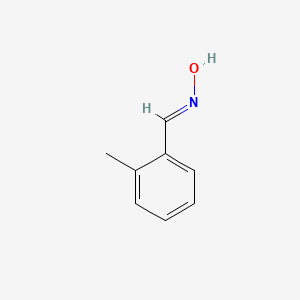

2-Methylbenzaldehyde oxime is a chemical compound with the molecular formula C8H9NO . It is also known by other names such as (NE)-N-[(2-methylphenyl)methylidene]hydroxylamine . The molecular weight of this compound is 135.16 g/mol .

Synthesis Analysis

The synthesis of oximes like this compound can be achieved through various methodologies . Simple acyclic oximes are often accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with a methyl group (CH3) attached to it, along with a carbon-nitrogen double bond (C=N) and a hydroxyl group (OH) attached to the nitrogen .Chemical Reactions Analysis

Oximes are known for their diverse reactivity modes, making them valuable synthetic building blocks . They can undergo various transformations, such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 135.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass is 135.068413911 g/mol .Scientific Research Applications

Photochemistry : The effect of substituents on the photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes (o-QDMs) was studied, revealing how different substituents affect this conversion process (Charlton & Koh, 1988).

Catalytic Chemistry : A study focused on the selective ortho-bromination of substituted benzaldoximes, including 2-methylbenzaldehyde oxime, using palladium-catalyzed C-H activation. This research is significant for synthesizing substituted 2-bromobenzaldehydes (Dubost et al., 2011).

Synthesis of Chemicals : A paper explored the synthesis of methylbenzaldehydes, including 2-methylbenzaldehyde, from ethanol. These compounds are precursors for valuable chemicals like phthalic anhydride and terephthalic acid (Moteki et al., 2016).

Reaction Mechanism Studies : The acetalization reaction of 2-methylbenzaldehyde with methanol was investigated to determine the intermediate reaction pathways, crucial for understanding the chemical transformation of this compound (Yusuf & Nasution, 2022).

Interfacial Chemistry : Research on the interfacial activity of related compounds, such as 2-hydroxy-5-tert-butylbenzaldehyde oxime, in various systems, contributes to understanding the surface characteristics of this compound derivatives (Wiśniewski & Szymanowski, 1994).

Medicinal Chemistry : A study found that certain oxime ether derivatives, including those of p-halobenzaldehyde oxime, exhibit anti-inflammatory properties. This suggests potential pharmacological applications for this compound derivatives (van Dijk & Zwagemakers, 1977).

Mechanism of Action

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 2-Methylbenzaldehyde oxime can be achieved through the reaction of 2-Methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2-Methylbenzaldehyde", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 2-Methylbenzaldehyde in a suitable solvent.", "Add hydroxylamine hydrochloride to the solution and stir.", "Add a base to the solution and continue stirring.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and then filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum.", "The resulting product is 2-Methylbenzaldehyde oxime." ] } | |

CAS No. |

24652-62-8 |

Molecular Formula |

C8H9NO |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

(NZ)-N-[(2-methylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-6,10H,1H3/b9-6- |

InChI Key |

ARLLNMVPNCXCIM-TWGQIWQCSA-N |

Isomeric SMILES |

CC1=CC=CC=C1/C=N\O |

SMILES |

CC1=CC=CC=C1C=NO |

Canonical SMILES |

CC1=CC=CC=C1C=NO |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dimethyl 3,3-dimethyl-7-oxo-3H,5H,6H,7H-pyrazolo[1,2-a]pyrazolidine-1,2-dicarboxylate](/img/structure/B7778514.png)

![1,2-Dimethyl 7-oxo-3-phenyl-3H,5H,6H,7H-pyrazolo[1,2-a]pyrazolidine-1,2-dicarboxylate](/img/structure/B7778515.png)

![tert-butyl N-[amino(benzotriazol-1-yl)methylidene]carbamate](/img/structure/B7778520.png)

![3-(Morpholin-4-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7778568.png)